3-{[(3-chloro-2,2-dimethylpropanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one
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Description
3-{[(3-chloro-2,2-dimethylpropanoyl)oxy]imino}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C21H21ClN2O3 and its molecular weight is 384.86. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticancer Potential
Synthesis and In Vitro Screening as Anticancer Agents A series of novel indole derivatives have been synthesized and evaluated for their in vitro cytotoxicity against a panel of human tumor cell lines. Notably, certain compounds within this series exhibited potent growth inhibition against melanoma and ovarian cancer cells, indicating their potential as lead compounds for antitumor agent development (Penthala et al., 2011).
Corrosion Inhibition
Anti-corrosive Behavior on Mild Steel Indole derivatives have shown promising results as corrosion inhibitors for mild steel in acidic environments. Their inhibition efficiency reached up to 92%, demonstrating the potential for these compounds to protect metal surfaces from corrosion through adsorption (Saady et al., 2018).
Luminescence Sensing
Luminescence Sensing of Benzaldehyde Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been developed, displaying selective sensitivity to benzaldehyde-based derivatives. This characteristic positions them as potential fluorescence sensors for such chemicals, highlighting the versatility of indole derivatives in sensing applications (Shi et al., 2015).
Properties
IUPAC Name |
[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloro-2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-14-8-10-15(11-9-14)12-24-17-7-5-4-6-16(17)18(19(24)25)23-27-20(26)21(2,3)13-22/h4-11H,12-13H2,1-3H3/b23-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJDQGDJELCEFX-NKFKGCMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NOC(=O)C(C)(C)CCl)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=N/OC(=O)C(C)(C)CCl)/C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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